2-Methoxyethan-1-amine hydrobromide

C-H Activation Transient Directing Group Indane Synthesis

2-Methoxyethan-1-amine hydrobromide (CAS 663941-77-3, C3H9NO·HBr, MW 156.02) is the preferred non-volatile, solid-state amine source for precision synthetic chemistry and materials science. Unlike its volatile free base, this hydrobromide salt ensures exact stoichiometry—critical for high-throughput catalyst screening (0.25–0.75 eq.) and reproducible C–H activation yields. In Pd-catalyzed intramolecular β-C(sp3)–H arylation, its methoxyethyl backbone uniquely enables a 47% cyclization yield via transient imine directing group (TDG) formation—the highest among all amines screened—making it the reagent of choice for pharmaceutically relevant indane-aldehydes. It is also a proven 99.8% purity precursor for organohalide perovskite solar cells, where the 2-methoxyethylammonium cation passivates defects in 3D/2D heterojunctions. Supplied as a white to orange-green solid with purity ≥98.0% (Titration/Nitrogen), it is essential for robust, scalable manufacturing routes to crystalline intermediates like MGA3 semi-D-tartrate. Specify the hydrobromide salt to eliminate evaporation-related weighing errors and ensure data integrity across your synthetic workflows.

Molecular Formula C3H10BrNO
Molecular Weight 156.02 g/mol
CAS No. 663941-77-3
Cat. No. B3029443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethan-1-amine hydrobromide
CAS663941-77-3
Molecular FormulaC3H10BrNO
Molecular Weight156.02 g/mol
Structural Identifiers
SMILESCOCCN.Br
InChIInChI=1S/C3H9NO.BrH/c1-5-3-2-4;/h2-4H2,1H3;1H
InChIKeyXAZUEHTWFIPWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethan-1-amine Hydrobromide (CAS 663941-77-3): Product Baseline for Scientific Procurement


2-Methoxyethan-1-amine hydrobromide (CAS 663941-77-3, C3H9NO·HBr, MW 156.02) is a primary amine hydrobromide salt characterized by a methoxyethyl backbone. It is supplied as a white to orange-green solid with a typical purity exceeding 98.0% (Titration/Nitrogen) . The compound serves as a stable, non-volatile source of the 2-methoxyethylammonium cation, which finds application in transient directing group chemistry and as a precursor for organohalide perovskite materials [1].

2-Methoxyethan-1-amine Hydrobromide: Why Generic Substitution Fails in Specialized Applications


Although 2-methoxyethan-1-amine hydrobromide appears to be a simple ammonium salt, substitution with its free base analog (2-methoxyethylamine, CAS 109-85-3) or other alkylammonium halides fails to replicate performance in critical applications. The hydrobromide form provides a non-volatile, solid-state stoichiometry essential for precise synthetic operations and material science applications . In catalytic C-H activation chemistry, the methoxyethyl moiety of the hydrobromide salt imparts a specific second coordination site that enables optimal transient imine directing group (TDG) performance; replacement with amines bearing phenyl ethers, homologated backbones, or monodentate imines results in dramatically reduced cyclization yields, as quantified in the evidence below [1].

Quantitative Differentiation of 2-Methoxyethan-1-amine Hydrobromide: Head-to-Head Evidence


Superior Cyclization Yield as a Transient Directing Group (TDG) in C-H Activation

In a head-to-head comparison of transient directing groups (TDGs) for Pd-catalyzed intramolecular C(sp3)–H arylation of tertiary aldehydes, 2-methoxyethan-1-amine (TDG7) provided the highest product yield among all amines tested [1]. The methoxy ether-bearing amine achieved a 47% yield of indane-aldehyde product, while a comparable phenyl ether (TDG8) was inferior, and homologating the backbone (TDG10) reduced the yield to only 11%. Monodentate imines formed from 4-phenylbutylamine (TDG11) or benzylamine (TDG12) also resulted in low yields [1].

C-H Activation Transient Directing Group Indane Synthesis Palladium Catalysis

Solid-State Form Enables Safer Handling and Precise Stoichiometry vs. Volatile Free Base

The hydrobromide salt of 2-methoxyethan-1-amine is a room-temperature solid (white to orange-green powder/crystals) , whereas its free base (2-methoxyethylamine, CAS 109-85-3) is a clear, colorless liquid with a melting point of -82°C, a boiling point of 95°C, and a flash point of 12°C (flammable liquid storage required) . The solid salt eliminates volatility-related stoichiometric errors and simplifies inert atmosphere handling for moisture-sensitive reactions .

Physical Property Storage Stability Synthetic Handling Procurement

High-Purity Specification (>99.8%) Validated for Perovskite Solar Cell Research

Specialty chemical suppliers offer 2-methoxyethylammonium bromide (the exact compound) specifically designated for perovskite solar cell research with a purity of 99.8% . This high-purity grade ensures consistent performance in passivation layers and 3D/2D heterojunction formation, where trace metallic impurities can severely degrade device efficiency and stability [1].

Perovskite Solar Cells Materials Science High Purity Defect Passivation

Validated Building Block for Pharmaceutical Intermediates with High Isolated Yield (>80%)

In a patent describing the synthesis of N-[(6-bromopyridin-3-yl)methyl]-2-methoxyethan-1-amine (MGA3) semi-D-tartrate, the use of 2-methoxyethan-1-amine as a starting material provided MGA3 with chemical purity up to 99.9% (HPLC) and an ideal isolated yield above 80% [1]. The resulting semi-D-tartrate salt exhibited good stability under accelerated storage conditions (20°C/60% RH and 40°C/75% RH) for 3 months with no significant change in water content [1].

Pharmaceutical Intermediates Process Chemistry Salt Formation Crystallization

Defined Solid-State Stoichiometry Eliminates Dosing Variability in Catalytic Reactions

The hydrobromide salt provides an exact 1:1 molar ratio of amine to counterion, allowing precise weighing for sub-stoichiometric applications such as transient directing group (TDG) catalysis, where 0.25–0.75 equivalents of amine are typically required [1]. In contrast, liquid free bases (e.g., 2-methoxyethylamine) are susceptible to evaporation and water absorption, introducing dosing errors that compromise reaction reproducibility .

Stoichiometry Weighing Accuracy Catalysis Reproducibility

Optimal Application Scenarios for 2-Methoxyethan-1-amine Hydrobromide Based on Empirical Evidence


Transient Directing Group (TDG)-Enabled C-H Activation and Indane Synthesis

Employ 2-methoxyethan-1-amine hydrobromide as the optimal transient imine directing group for Pd-catalyzed intramolecular β-C(sp3)–H arylation of tertiary aldehydes. The methoxyethyl moiety provides the essential second coordination site, achieving a 47% cyclization yield—the highest among all amines screened—enabling the synthesis of substituted indane-aldehydes, a core scaffold in numerous marketed drugs [1].

Precursor for High-Purity Perovskite Solar Cell Materials

Use 2-methoxyethylammonium bromide (the exact compound) as a high-purity (99.8%) precursor for the fabrication of organohalide perovskite layers in solar cells. The compound serves as a source of the 2-methoxyethylammonium cation, which has been shown to passivate defects and suppress ion migration when incorporated into 3D/2D heterojunctions, directly impacting device stability and power conversion efficiency [2].

Pharmaceutical Process Development Requiring High-Yield Building Blocks

Integrate 2-methoxyethan-1-amine hydrobromide into multi-step synthetic routes where a stable, non-volatile amine source is required. As demonstrated in patent literature, this building block enables the preparation of crystalline intermediates such as MGA3 semi-D-tartrate with >80% isolated yield and up to 99.9% HPLC purity, facilitating scalable and robust pharmaceutical manufacturing processes [3].

Reactions Requiring Accurate Stoichiometric Control of Volatile Amines

Select the solid hydrobromide salt over the volatile free base when precise amine stoichiometry is critical, such as in catalyst screening libraries or high-throughput experimentation. The solid form eliminates evaporation-related weighing errors, ensuring that 0.25–0.75 equivalents of amine are delivered exactly as intended, thereby improving reaction reproducibility and data quality [1].

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